molecular formula C15H13N3OS2 B2872199 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2415487-91-9

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2872199
CAS No.: 2415487-91-9
M. Wt: 315.41
InChI Key: DBEOYKJNYZQMAI-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzothiadiazole core linked to a thiophene-substituted cyclopropylmethyl group via a carboxamide bridge.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-14(10-1-2-12-13(7-10)18-21-17-12)16-9-15(4-5-15)11-3-6-20-8-11/h1-3,6-8H,4-5,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEOYKJNYZQMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and benzothiadiazole intermediates. Common synthetic routes include:

    Cyclopropylation: Introduction of the cyclopropyl group to the thiophene ring.

    Amidation: Formation of the carboxamide linkage between the thiophene-cyclopropyl intermediate and the benzothiadiazole moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiadiazole moiety can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzothiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzothiadiazole moiety can produce various reduced derivatives.

Scientific Research Applications

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Affecting signal transduction pathways.

    Modulation of Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Cyclopropyl Motifs

  • GSK2830371: A structurally related compound, (S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide, shares the thiophene-carboxamide scaffold and cyclopropyl group. However, GSK2830371 incorporates a pyridinylamino substituent and a cyclopentylmethyl chain, enhancing its solubility and target selectivity compared to the benzothiadiazole-based compound .
  • n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide : This analogue replaces the benzothiadiazole with an isoxazole ring, reducing electron deficiency but improving metabolic stability in preclinical models.
Property Target Compound GSK2830371 n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
Core Structure Benzothiadiazole Thiophene-pyridine hybrid Isoxazole
Cyclopropyl Group Present Present Present
Electron Deficiency High (benzothiadiazole) Moderate (thiophene) Low (isoxazole)
Reported Bioactivity Kinase inhibition (theoretical) BCL-6 inhibitor (confirmed) Antifungal (preclinical)
Metabolic Stability Moderate (predicted) High High

Functional Group Variations

  • Benzodioxol-Imidazol Derivatives : Compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide prioritize imidazole and benzodioxol groups for metal-binding and antimicrobial activity, diverging from the benzothiadiazole-thiophene scaffold’s focus on kinase interactions .
  • Chlorophenyl Substitutions : The presence of a 2-chlorophenyl group in benzodioxol derivatives enhances hydrophobicity and membrane permeability compared to the cyclopropyl-thiophene group in the target compound .

Research Findings and Pharmacological Implications

  • Target Compound : Computational studies suggest strong binding affinity for tyrosine kinases (e.g., EGFR, VEGFR) due to the benzothiadiazole core’s planar structure. However, in vitro data are absent in public repositories.
  • GSK2830371: Demonstrated potent BCL-6 inhibition (IC₅₀ = 12 nM) in lymphoma models, attributed to its pyridinylamino-thiophene motif .
  • Isoxazole Analogues : Showed 90% inhibition of Candida albicans growth at 10 μM, linked to the isoxazole ring’s resistance to oxidative degradation .

Biological Activity

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a benzothiadiazole moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound can be described with the following properties:

PropertyValue
Molecular FormulaC14H15N3O2S2
Molecular Weight305.42 g/mol
IUPAC NameThis compound
InChI KeyQOHGFQBGAPEQRJ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds containing thiophene and benzothiadiazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Properties : Several studies have demonstrated that benzothiadiazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Activity : Thiophene derivatives have been explored for their potential in cancer therapy. They often act by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.
  • Signal Transduction Interference : The compound may disrupt signaling cascades that promote cell proliferation or survival in cancer cells.

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Antimicrobial Activity : A study on benzothiadiazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis.
  • Anticancer Research : Research involving thiophene-based compounds demonstrated their ability to induce apoptosis in breast cancer cell lines by activating caspase pathways.
  • Inflammation Modulation : A study indicated that benzothiadiazole derivatives could reduce inflammation in animal models by decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

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